molecular formula C11H20N2O2 B2500970 (1R,4R,5S)-rel-tert-Butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 1403766-80-2

(1R,4R,5S)-rel-tert-Butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate

Katalognummer B2500970
CAS-Nummer: 1403766-80-2
Molekulargewicht: 212.293
InChI-Schlüssel: DAKVGKMWOFDRRO-SOCHQFKDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(1R,4R,5S)-rel-tert-Butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate" is a chiral azabicyclic structure that is of interest due to its potential applications in pharmaceutical chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar azabicyclic compounds and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related azabicyclic compounds involves stereoselective methods that ensure the correct spatial arrangement of atoms, which is crucial for their biological activity. For instance, the synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is achieved through a controlled cyclopropanation step, which is sensitive to the functional group at the C-α position . Similarly, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate involves an iodolactamization step, which is a key transformation in the sequence . These methods highlight the importance of reaction control and functional group placement in the synthesis of azabicyclic compounds.

Molecular Structure Analysis

The molecular structure of azabicyclic compounds is characterized by the presence of nitrogen within the ring system, which introduces unique stereochemical challenges. The stereochemistry is critical, as it can significantly influence the biological activity of the compound. The papers describe the synthesis of enantiomerically pure compounds, indicating that the stereochemistry is well-defined and controlled during the synthesis process .

Chemical Reactions Analysis

Chemical reactions involved in the synthesis of azabicyclic compounds often include cyclopropanation, iodolactamization, epimerization, and hydrolysis. These reactions are carefully orchestrated to achieve the desired stereochemistry. For example, the epimerization/hydrolysis step described in the synthesis of tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate is used to convert the undesired diastereoisomer to the desired product without the need for tedious purification .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "(1R,4R,5S)-rel-tert-Butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate" are not directly discussed in the provided papers, the properties of similar compounds can be inferred. Azabicyclic compounds are generally stable and can be synthesized in high yields. They possess chiral centers that are crucial for their biological activity. The tert-butoxycarbonyl (Boc) group is a common protecting group used in these syntheses, which can be removed under acidic conditions to reveal the free amine, a functionality that is often required for further chemical transformations or for the final bioactive compound .

Wissenschaftliche Forschungsanwendungen

  • Chiral Cyclic Amino Acid Esters : This compound is part of a class of chiral cyclic amino acid esters. For example, Moriguchi et al. (2014) synthesized a chiral cyclic amino acid ester, similar in structure, through intramolecular lactonization, characterizing its molecular structure without using chiral catalysts or enzymes. The precise structure was determined using single crystal X-ray diffraction analysis, highlighting its orthorhombic space group and its noncentrosymmetric, chiral nature (Moriguchi et al., 2014).

  • Conformationally Constrained β-Amino Acid Precursors : The compound's structural framework serves as a precursor for conformationally constrained β-amino acids, crucial for developing oligomers with defined secondary structures. Krow et al. (2016) detailed the regioselective introduction and transformation of substituents in related compounds, showcasing their potential in forming oligomers with specific structures (Krow et al., 2016).

  • Synthesis of Glutamic Acid Analogues : The synthesis of glutamic acid analogues involving similar compounds has been reported. Hart et al. (1999) synthesized a 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogue from L-serine, highlighting the versatility of such compounds in synthesizing amino acid derivatives (Hart & Rapoport, 1999).

  • Enantioselective Synthesis : The enantioselective synthesis of related compounds is another area of interest. Campbell et al. (2009) described an efficient enantioselective synthesis of a crucial intermediate for a series of potent CCR2 antagonists, demonstrating the significance of these compounds in medicinal chemistry (Campbell et al., 2009).

Wirkmechanismus

The mechanism of action of this compound is not clear from the available information. It’s often used as an intermediate in organic synthesis , which suggests it could be involved in the synthesis of more complex molecules.

Eigenschaften

IUPAC Name

tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-6-4-7(12)8(6)11/h6-8H,4-5,11H2,1-3H3/t6-,7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDURHAWUZLLLY-PRJMDXOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4R,5S)-rel-tert-Butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate

CAS RN

1403766-80-2, 1932212-66-2
Record name rac-tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.